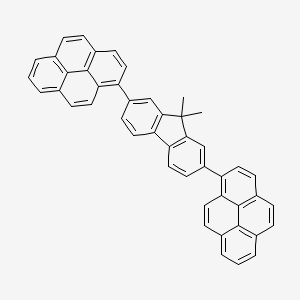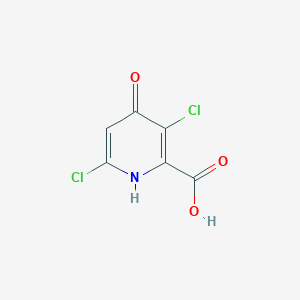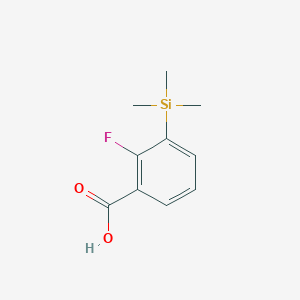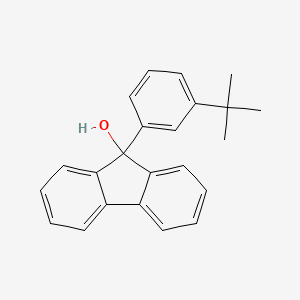
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL: is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a fluoren-9-OL core substituted with a tert-butylphenyl group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorenone and 3-tert-butylphenylboronic acid.
Suzuki Coupling Reaction: The fluorenone is subjected to a Suzuki coupling reaction with 3-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Reduction: The resulting product from the coupling reaction is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Applications De Recherche Scientifique
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of novel polymers and materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential use in drug design and development, particularly in the context of its structural analogs.
Mécanisme D'action
The mechanism of action of 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-fluoren-9-OL: Lacks the tert-butyl group, resulting in different physical and chemical properties.
9-(4-Tert-butylphenyl)-9H-fluoren-9-OL: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and applications.
9-(3-Tert-butylphenyl)-9H-carbazole: Contains a carbazole core instead of a fluoren-9-OL core, leading to different electronic properties.
Uniqueness
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL is unique due to the presence of both the fluoren-9-OL core and the tert-butylphenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in the design of advanced materials and electronic devices.
Propriétés
Numéro CAS |
602306-97-8 |
|---|---|
Formule moléculaire |
C23H22O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
9-(3-tert-butylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-9-8-10-17(15-16)23(24)20-13-6-4-11-18(20)19-12-5-7-14-21(19)23/h4-15,24H,1-3H3 |
Clé InChI |
KBBMWCWZNIQWOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


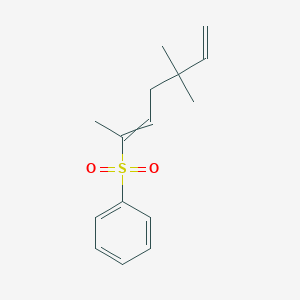
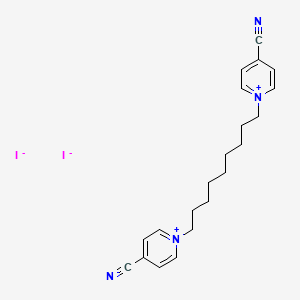
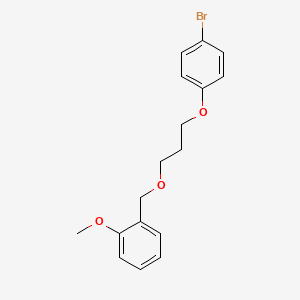
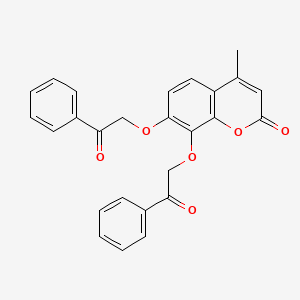
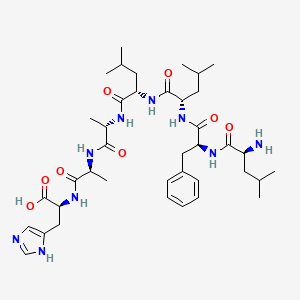
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
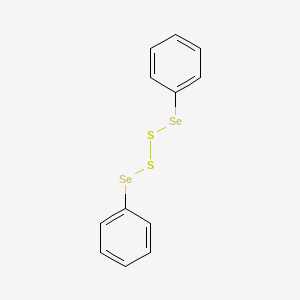
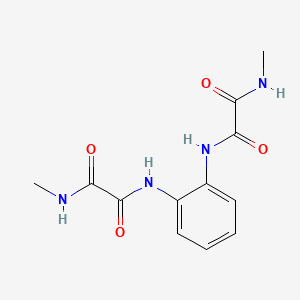
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
